molecular formula C13H20N2O2S B110976 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide CAS No. 100800-56-4

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide

Cat. No. B110976
M. Wt: 268.38 g/mol
InChI Key: CQHDYYBKMPCSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-cyclohexyl-4-methylbenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its various applications in medicinal chemistry and organic synthesis. The benzenesulfonamide scaffold is known for its role in the inhibition of carbonic anhydrases, which are enzymes involved in many physiological processes, and for its antimicrobial and cytotoxic activities .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves strategies such as N-alkylation, which can be efficiently achieved using alcohols as alkylating agents in the presence of a transition-metal catalyst . This method has been shown to be highly efficient and general, allowing for the introduction of different types of amino groups into the benzenesulfonamide framework. Additionally, the use of 4-cyanobenzenesulfonamides as an amine protecting/activating group has been reported, which can be further elaborated by alkylation and arylation, similar to nitrobenzenesulfonamides .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of benzenesulfonamide derivatives have been investigated using both experimental and computational methods. For instance, studies involving Density Functional Theory (DFT) calculations have provided insights into the vibrational frequencies, NMR chemical shifts, and electronic absorption wavelengths of these molecules . Theoretical investigations, such as HOMO-LUMO analyses, support the understanding of electronic transitions observed in the UV-Vis spectrum of these compounds .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including reductions and vicarious nucleophilic substitution reactions. These reactions are facilitated by the stability of the sulfonamide group under different conditions, which allows for the functionalization of nitroarenes . The presence of the sulfonamide group also influences the recognition of different types of amino groups during N-alkylation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are closely related to their molecular structure. X-ray crystallography studies have revealed detailed information about the crystal packing and intermolecular interactions of these compounds . Additionally, the analysis of Hirshfeld surfaces has been used to describe these interactions further . Theoretical calculations, including NBO, NLO, and NPA analyses, have provided a deeper understanding of the electronic properties and potential applications of these molecules .

Scientific Research Applications

Synthesis and Characterization

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide serves as a key intermediate in the synthesis and characterization of various biologically active compounds. The molecule has been involved in the development of new sulfonamide derivatives, showing a wide range of applications from potential anti-inflammatory agents to anti-HIV activities. For instance, it has been used in the synthesis of N-tosyl bromo-aminocyclitol, a compound derived from cyclohexadiene, showcasing its importance in creating biologically active molecules (Kurbanoğlu, 2016). Similarly, studies on its derivatives have indicated potential anti-HIV activities, underscoring the significance of such molecules in therapeutic applications (Brzozowski & Sa̧czewski, 2007).

Anti-inflammatory Potential

Research has explored the anti-inflammatory potential of derivatives of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide. By integrating the pharmacophore into NSAIDs like mefenamic acid, significant anti-inflammatory effects were observed, suggesting its utility in developing new therapeutic agents (Mahdi, 2008). This demonstrates the compound's relevance in creating novel NSAIDs with potentially improved efficacy.

Catalytic and Chemical Transformations

The compound has shown utility in catalytic and chemical transformations. For example, in the Baylis-Hillman reaction, derivatives of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide have been used to accelerate the reaction process, yielding significant products in good yields. This highlights its application in facilitating complex chemical reactions, which is crucial for synthetic chemistry and pharmaceutical development (Shi & Xu, 2001).

Photodynamic Therapy and Antibacterial Activity

The compound and its derivatives have found applications in photodynamic therapy (PDT) and as antibacterial agents. New sulfonamide derivatives bearing a 1,4-benzodioxin ring synthesized from 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide have shown promising results in antibacterial activities and lipoxygenase inhibition, indicating potential therapeutic use against inflammatory diseases and as antibacterial agents (Abbasi et al., 2017).

Safety And Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care, following all safety precautions mentioned in the MSDS.

properties

IUPAC Name

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHDYYBKMPCSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.